molecular formula C23H28N2O2 B14488911 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- CAS No. 63992-13-2

1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl-

Cat. No.: B14488911
CAS No.: 63992-13-2
M. Wt: 364.5 g/mol
InChI Key: SMRGKYMIPDMJOE-UHFFFAOYSA-N
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Description

1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- is a complex organic compound with the molecular formula C17H24N2O2 It is characterized by the presence of an indanamine core, a morpholinobutyryl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- typically involves multiple steps. One common approach is to start with the indanamine core and introduce the morpholinobutyryl group through a series of reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted products .

Scientific Research Applications

1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- include:

Uniqueness

1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

63992-13-2

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

4-morpholin-4-yl-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)butanamide

InChI

InChI=1S/C23H28N2O2/c26-22(11-6-12-25-13-15-27-16-14-25)24-23-20-10-5-4-9-19(20)17-21(23)18-7-2-1-3-8-18/h1-5,7-10,21,23H,6,11-17H2,(H,24,26)

InChI Key

SMRGKYMIPDMJOE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC(=O)NC2C(CC3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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